molecular formula C28H28FN7 B2765393 N-{3-[4-(4-Fluorophenyl)piperazin-1-YL]propyl}-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine CAS No. 902908-17-2

N-{3-[4-(4-Fluorophenyl)piperazin-1-YL]propyl}-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine

Cat. No.: B2765393
CAS No.: 902908-17-2
M. Wt: 481.579
InChI Key: QABGWSXYVAFJDR-UHFFFAOYSA-N
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Description

N-{3-[4-(4-Fluorophenyl)piperazin-1-YL]propyl}-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a piperazine ring, a fluorophenyl group, and a triazoloquinazoline moiety. These structural elements contribute to its diverse chemical reactivity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[4-(4-Fluorophenyl)piperazin-1-YL]propyl}-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{3-[4-(4-Fluorophenyl)piperazin-1-YL]propyl}-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of N-{3-[4-(4-Fluorophenyl)piperazin-1-YL]propyl}-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways . Additionally, it may inhibit or activate enzymes involved in key biochemical processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[4-(4-Fluorophenyl)piperazin-1-YL]propyl}-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is unique due to its specific combination of a piperazine ring, fluorophenyl group, and triazoloquinazoline core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and therapeutic applications .

Properties

IUPAC Name

N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN7/c29-22-11-13-23(14-12-22)35-19-17-34(18-20-35)16-6-15-30-28-31-25-10-5-4-9-24(25)27-32-26(33-36(27)28)21-7-2-1-3-8-21/h1-5,7-14H,6,15-20H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABGWSXYVAFJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CC=CC=C5)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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